H-Phe-Gly-Gly-Phe-OH

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H26N4O5 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(29)25-13-19(27)24-14-20(28)26-18(22(30)31)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,27)(H,25,29)(H,26,28)(H,30,31)/t17-,18-/m0/s1 |

InChI Key |

NWFLONJLUJYCNS-ROUUACIJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N |

sequence |

FGGF |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Tetrapeptide H-Phe-Gly-Gly-Phe-OH: Synthesis, Characterization, and Applications

This guide provides an in-depth technical overview of the tetrapeptide H-Phe-Gly-Gly-Phe-OH (Phenylalanyl-glycyl-glycyl-phenylalanine). It is designed for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of this and similar peptide structures. Given that this specific sequence is not commonly cataloged, this document focuses on the foundational principles of its chemical synthesis, analytical characterization, and inferred applications based on its constituent amino acids.

Chemical Identity and Physicochemical Properties

The tetrapeptide this compound is a sequence of four amino acids: Phenylalanine, Glycine, Glycine, and Phenylalanine. The "H-" at the N-terminus and "-OH" at the C-terminus signify a free amine group and a free carboxylic acid group, respectively.

A dedicated CAS (Chemical Abstracts Service) number for the this compound sequence is not readily found in major chemical databases. This suggests that it is likely a custom or less-common peptide sequence. For reference, similar peptides like H-Phe-Gly-Phe-Gly-OH have the CAS number 59005-83-3, and the tripeptide H-Gly-Gly-Phe-OH is registered under CAS number 6234-26-0[1]. Researchers requiring this specific tetrapeptide would need to procure it through custom synthesis.

Predicted Physicochemical Characteristics

The properties of this compound can be predicted based on its amino acid composition. These predictions are crucial for handling, solubilization, and experimental design.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C22H26N4O5 | Derived from the sum of its constituent amino acids (2x Phe, 2x Gly) minus 3x H2O for peptide bond formation. |

| Molecular Weight | ~426.47 g/mol | Based on the molecular formula. |

| Isoelectric Point (pI) | Weakly Acidic (~5.5 - 6.0) | The peptide has one free N-terminal amine group and one free C-terminal carboxyl group, with no ionizable side chains. The pKa of the terminal carboxyl is lower than the pKa of the terminal amino group, resulting in a slightly acidic pI. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF. | The two bulky, hydrophobic Phenylalanine residues will significantly decrease aqueous solubility. The flexible Glycine residues may offer some conformational freedom that could aid solvation. |

| Appearance | Expected to be a white to off-white lyophilized powder[2]. | This is the standard appearance for most purified synthetic peptides. |

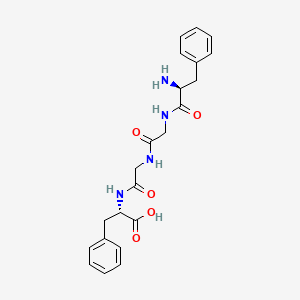

Molecular Structure

The structure consists of a linear chain of four amino acids linked by three peptide bonds. The two Phenylalanine residues provide aromatic, hydrophobic side chains, while the two Glycine residues provide conformational flexibility.

Caption: Chemical structure of this compound.

Synthesis and Purification Workflow

The most efficient and common method for synthesizing a tetrapeptide like this compound is automated Solid-Phase Peptide Synthesis (SPPS).[3] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is preferred for its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy.[3]

Principle of Fmoc-Based SPPS

SPPS involves building the peptide chain step-by-step while the C-terminal end is covalently attached to an insoluble polymer resin. This simplifies the purification process, as excess reagents and byproducts are washed away after each step. The synthesis cycle consists of two main repeating steps:

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed with a mild base (e.g., piperidine in DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt or HATU) and coupled to the newly exposed N-terminus of the resin-bound peptide.

This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (typically containing Trifluoroacetic Acid - TFA).[4]

Experimental Protocol: Fmoc-SPPS of this compound

This protocol outlines the manual synthesis on a Wang resin, which yields a C-terminal carboxylic acid.

-

Resin Preparation & First Amino Acid Loading:

-

Swell pre-loaded Fmoc-Phe-Wang resin (100-200 mesh) in Dimethylformamide (DMF) for 1-2 hours in a reaction vessel. The choice of Wang resin ensures the final product will have a free carboxylic acid (-OH) C-terminus.[5]

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Glycine):

-

In a separate vial, dissolve Fmoc-Gly-OH (3-4 equivalents) and a coupling agent like HATU (3-4 equivalents) in DMF.

-

Add a base, such as Diisopropylethylamine (DIEA) (6-8 equivalents), to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature. A Kaiser test can be performed to confirm complete coupling (a negative result indicates a free primary amine is no longer present).

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Repeat Synthesis Cycles:

-

Repeat Step 2 (Fmoc Deprotection).

-

Repeat Step 3 for the next amino acid (Fmoc-Gly-OH).

-

Repeat Step 2 (Fmoc Deprotection).

-

Repeat Step 3 for the final amino acid (Fmoc-Phe-OH).

-

-

Final Cleavage and Deprotection:

-

After the final coupling and a terminal Fmoc deprotection, wash the resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to prevent side reactions.[4]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and dissolved protecting group fragments.

-

Air-dry the crude peptide pellet, then dissolve it in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water) and lyophilize (freeze-dry).[3]

-

The final purification is achieved via preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Synthesis and Purification Workflow Diagram

Caption: Standard workflow for SPPS and purification.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of the synthesized peptide. The two cornerstone techniques for this are HPLC and Mass Spectrometry (MS).[6][7]

Purity Assessment by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing peptide purity.[8]

-

Principle: The peptide sample is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A mobile phase gradient, typically from a weak aqueous solvent (e.g., water with 0.1% TFA) to a strong organic solvent (e.g., acetonitrile with 0.1% TFA), is used to elute the compounds. Peptides are separated based on their hydrophobicity; more hydrophobic peptides (like this compound) are retained longer on the column. Purity is determined by the area percentage of the main peak relative to all peaks detected (usually at 214-220 nm, where the peptide bond absorbs UV light).

-

Expected Result: A successful synthesis and purification will yield a single major peak with a purity of ≥95% or ≥98%, depending on the application's requirements.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight.[7]

-

Principle: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the peptide. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions. For ESI-MS, peptides often acquire multiple charges (protons), resulting in a series of peaks (e.g., [M+H]⁺, [M+2H]²⁺). The molecular weight (M) can be calculated from this series.

-

Expected Result: The observed molecular weight should match the theoretical molecular weight (approx. 426.47 Da). For example, in ESI-MS, one might expect to see a primary ion at m/z 427.48 for the [M+H]⁺ species.

Analytical Workflow Diagram

Caption: Workflow for analytical quality control.

Potential Applications and Research Context

While specific research on this compound is not widely published, its structure suggests several areas of potential application, primarily driven by the properties of its constituent amino acids.

-

Biochemical and Enzymatic Studies: Peptides containing Phenylalanine and Glycine are used as building blocks for more complex structures and to study protein-protein interactions and enzyme activity.[9] The Phe-Gly motif can be a substrate for certain proteases, making this peptide a potential tool for enzyme kinetic assays.

-

Biomaterial Science: Phenylalanine-containing peptides are known for their ability to self-assemble into nanostructures like hydrogels, nanotubes, and fibers.[10] The alternating hydrophobic (Phe) and flexible (Gly) residues in this compound could facilitate self-assembly into ordered structures, making it a candidate for research in drug delivery, tissue engineering, and nanotechnology.

-

Drug Discovery and Development: Short peptides serve as scaffolds or models in drug design.[9] The inclusion of two aromatic Phenylalanine residues could be leveraged to study or mimic interactions with hydrophobic pockets in protein targets. Glycine residues often confer flexibility, which can be crucial for a peptide's ability to adopt the correct conformation for binding.[11][12]

Supplier Information for Custom Synthesis

As this compound is not a stock chemical, it must be acquired via custom peptide synthesis services. Researchers should look for suppliers with a strong track record in peptide chemistry, offering comprehensive quality control data (HPLC and MS) with their products.

| Supplier Category | Examples (Non-Exhaustive) | Services Offered |

| Major Chemical & Life Science Companies | Thermo Fisher Scientific, MilliporeSigma (Merck), Bachem | High-quality, well-documented custom peptide synthesis for research and GMP applications. |

| Specialized Peptide Synthesis Companies | GenScript, Peptide Sciences, CPC Scientific | Focus specifically on peptide synthesis, often with a wide range of modifications, purity levels, and scales available. |

| Biotechnology & Reagent Suppliers | Santa Cruz Biotechnology, Bio-Rad | Offer custom synthesis as part of a broader portfolio of life science reagents. |

When requesting a quote, specify the sequence (this compound), required amount (mg to g), desired purity level (e.g., >95% or >98%), and the required analytical data (HPLC and MS spectra).

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

-

PubChem. (n.d.). H-Gly-Phe-Gly-Gly-Phe-OH. Retrieved February 22, 2026, from [Link]

-

Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved February 22, 2026, from [Link]

-

Caring Sunshine. (n.d.). Ingredient: Glycine-alanyl-l-phenylalanine. Retrieved February 22, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. Retrieved February 22, 2026, from [Link]

-

PubChem. (n.d.). H-Phe-Gly-Gly-Phe-Thr-Gly-OH. Retrieved February 22, 2026, from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Hansen, P. R., et al. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-82. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 22, 2026, from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved February 22, 2026, from [Link]

-

PubChem. (n.d.). Glycyl-phenylalanyl-glycine. Retrieved February 22, 2026, from [Link]

-

Vrije Universiteit Brussel. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. Retrieved February 22, 2026, from [Link]

-

Wang, G. (2022). Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides. International Journal of Molecular Sciences, 23(21), 12948. [Link]

-

Isaksson, J., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(2), 703-718. [Link]

-

Handford, B. O., et al. (1965). Amino Acids and Peptides. XIV. Synthesis of a Tetrapeptide Sequence (A5-A8) of Glucagon. Canadian Journal of Chemistry, 43(1), 10-14. [Link]

-

Chen, Y.-F., et al. (2023). Glycine-rich peptides from fermented Chenopodium formosanum sprout as an antioxidant to modulate the oxidative stress. Antioxidants, 12(7), 1435. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. agilent.com [agilent.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. almacgroup.com [almacgroup.com]

- 9. chemimpex.com [chemimpex.com]

- 10. A comparative study between phenylglycine and phenylalanine [orgc.research.vub.be]

- 11. mdpi.com [mdpi.com]

- 12. Glycine-rich peptides from fermented Chenopodium formosanum sprout as an antioxidant to modulate the oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Hydrophobicity and Physicochemical Behavior of FGGF vs. GGF Peptides

Executive Summary

This technical guide provides a rigorous analysis of the physicochemical distinctions between the tetrapeptide FGGF (Phe-Gly-Gly-Phe) and the tripeptide GGF (Gly-Gly-Phe). While sharing partial sequence identity, the addition of an N-terminal Phenylalanine in FGGF fundamentally alters the peptide's thermodynamic behavior, solubility profile, and supramolecular assembly.

Key Findings:

-

Hydrophobicity: FGGF is significantly more hydrophobic than GGF due to the introduction of a second aromatic ring, enabling strong

stacking interactions. -

Structural Behavior: GGF tends to remain a flexible random coil in solution. In contrast, FGGF is a known amyloidogenic motif capable of self-assembling into nanotubes or fibrils.

-

Chromatographic Impact: In Reverse-Phase HPLC (RP-HPLC), FGGF exhibits a drastically higher retention factor (

) compared to GGF.

Part 1: Physicochemical Basis of Divergence

Amino Acid Contribution Analysis

The divergence in behavior stems from the intrinsic properties of the constituent amino acids.

| Amino Acid | Side Chain Structure | Hydropathy Index (Kyte-Doolittle) | Role in Sequence |

| Glycine (G) | Hydrogen atom (-H) | -0.4 (Neutral/Slightly Hydrophilic) | Provides rotational flexibility; acts as a spacer. |

| Phenylalanine (F) | Benzyl ring ( | +2.8 (Highly Hydrophobic) | Drives hydrophobic collapse and |

The "Hydrophobic Sandwich" Effect

-

GGF (Gly-Gly-Phe): This sequence is asymmetric. The N-terminal diglycine segment is highly flexible and solvated, preventing the single C-terminal Phenylalanine from effectively driving aggregation. It acts as a "solubility anchor."

-

FGGF (Phe-Gly-Gly-Phe): This sequence creates a hydrophobic enclosure. The two Phenylalanine residues flank the flexible Glycine core. This allows the aromatic rings to stack intermolecularly, excluding water and driving self-assembly.

Visualization of Structural Propensity

The following diagram illustrates the structural transition potential of FGGF compared to the inert nature of GGF.

Figure 1: Mechanistic divergence where FGGF undergoes hydrophobic collapse/stacking, while GGF remains solvated.

Part 2: Chromatographic Behavior (The Validation Standard)

In drug development, RP-HPLC is the gold standard for quantifying hydrophobicity. Retention time (

Theoretical Retention Prediction

Using standard peptide retention prediction models (e.g., Krokhin or SSRCalc), we can estimate the relative elution order.

-

Stationary Phase: C18 (Octadecylsilane)

-

Mobile Phase: Water/Acetonitrile + 0.1% TFA

-

Prediction:

-

GGF: Elutes early (low % Acetonitrile). The two Glycines reduce the interaction with the C18 chains.

-

FGGF: Elutes significantly later. The addition of Phenylalanine increases the hydrophobic surface area by approx. 200

, resulting in a logarithmic increase in retention factor.

-

Functional Implications in ADCs

In Antibody-Drug Conjugates (ADCs), these sequences often serve as linkers.

-

GGF: Used to increase solubility of hydrophobic payloads.

-

FGGF: Rarely used as a simple linker due to aggregation risks, but utilized in "self-assembling drug delivery systems" where the peptide forms a nanocarrier for the drug.

Part 3: Experimental Protocols

Protocol A: RP-HPLC Hydrophobicity Mapping

Objective: To empirically quantify the hydrophobicity difference ($ \Delta t_R $) between FGGF and GGF.

Reagents:

-

Buffer A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

-

Buffer B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.

-

Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Workflow:

-

System Suitability (Self-Validating Step):

-

Inject a standard mix (e.g., Uracil/Caffeine/Phenol) to verify plate count (

) and tailing factor ( -

Why: Ensures column performance doesn't skew hydrophobicity data.

-

-

Sample Preparation:

-

Dissolve GGF and FGGF separately in 90% Buffer A / 10% Buffer B to a concentration of 1 mg/mL.

-

Critical: If FGGF shows turbidity (aggregation), sonicate for 30s or add minimal DMSO (<5%).

-

-

Gradient Method:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Phenylalanine aromatic ring).

-

Gradient Profile:

-

0-2 min: 5% B (Isocratic hold)

-

2-20 min: 5% -> 65% B (Linear Gradient)

-

20-25 min: 95% B (Wash)

-

-

-

Data Analysis:

-

Calculate the Hydrophobicity Index (

) based on the % ACN at elution.

-

Protocol B: Aggregation Assay (Thioflavin T)

Objective: To determine if FGGF is forming amyloid-like structures (a consequence of its high hydrophobicity).

Workflow Visualization:

Figure 2: Thioflavin T fluorescence assay workflow to detect hydrophobic self-assembly.

Part 4: Data Summary & Comparison Table

| Feature | GGF (Gly-Gly-Phe) | FGGF (Phe-Gly-Gly-Phe) |

| Calculated LogP | ~ -0.5 to 0.0 | ~ +1.5 to +2.0 |

| Solubility (Water) | High (>10 mg/mL) | Low/Moderate (Requires co-solvent often) |

| Dominant Interaction | H-bonding (Backbone) | |

| HPLC Elution | Early (Low organic phase) | Late (High organic phase) |

| Primary Risk | Rapid renal clearance (if free) | Aggregation/Precipitation |

References

-

Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105–132. Link

-

Gazit, E. (2007). Self-assembly of short aromatic peptides into amyloid fibrils and related nanostructures.[1] Prion, 1(1), 32–35. Link

-

Krokhin, O. V., et al. (2004). An improved model for prediction of retention times of tryptic peptides in ion pair reversed-phase HPLC. Molecular & Cellular Proteomics, 3(9), 908–919. Link

-

Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627. (Demonstrates the utility of Phe-Phe motifs in self-assembly). Link

Sources

The Phe-Gly (FG) Motif in Liquid-Liquid Phase Separation: Biophysics, Nuclear Transport, and Therapeutic Engineering

[1]

Executive Summary

The Phenylalanine-Glycine (FG) motif represents one of the most functionally dense yet structurally disordered coding elements in eukaryotic biology. Best known for orchestrating the selective permeability barrier of the Nuclear Pore Complex (NPC), FG motifs drive Liquid-Liquid Phase Separation (LLPS) through a mechanism distinct from charge-driven coacervation. This guide analyzes the "Sticker-and-Spacer" biophysical model governing FG-driven condensation, details the experimental workflows for characterizing these intrinsically disordered regions (IDRs), and explores their application in engineering artificial organelles and nuclear-targeted drug delivery systems.

Biophysical Mechanism: The "Sticker-and-Spacer" Architecture[2][3]

Unlike charge-driven complex coacervation, FG-motif phase separation is driven primarily by weak, multivalent hydrophobic interactions. The current authoritative framework for understanding this is the Sticker-and-Spacer Model .

The Sticker: Phenylalanine-Glycine

The FG motif acts as the "sticker." Phenylalanine (F) provides an aromatic ring capable of

-

Interaction Energy: The interaction is weak (

1-2 -

Valency: A single nucleoporin (Nup) may contain 20–50 FG repeats. This high multivalency ensures that while individual bonds break rapidly, the global network remains intact (percolation threshold).

The Spacer: Tuning the Phase State

The amino acids between FG motifs constitute the "spacer."[1] These residues (often Serine, Threonine, or charged residues) determine the solvation properties.

-

Cohesive Spacers: Hydrophobic spacers promote collapse and gelation.

-

Repulsive Spacers: Charged or highly hydrophilic spacers promote swelling.

-

Function: The spacer prevents the "stickers" from collapsing into a dense amyloid. It maintains the "liquid" character of the condensate.[1]

Mechanism Diagram

The following diagram illustrates the transition from dispersed monomers to a phase-separated network via sticker cross-linking.

Figure 1: The Sticker-and-Spacer model.[2][3] FG motifs (stickers) drive condensation via cohesive interactions, while spacers regulate material properties to prevent precipitation.

The Nuclear Pore Complex (NPC): The Biological Standard

The NPC is the archetype of FG-mediated LLPS. The central channel is filled with FG-Nucleoporins (FG-Nups) that form a selective barrier—repelling inert macromolecules while allowing Nuclear Transport Receptors (NTRs) to pass.[4][1][5][6][7][8][9][10]

The Selective Phase Model

The FG-Nups form a "selective phase" (or hydrogel).

-

Inert Molecules: Lack an interaction surface for FG motifs. They face an entropic barrier (exclusion) because entering the dense FG meshwork restricts their conformational freedom.

-

NTRs (e.g., Importins): Possess hydrophobic pockets on their surface that bind FG motifs. This binding enthalpy (

) compensates for the entropic cost (

Classes of FG-Nups

Not all FG motifs are identical.[4][6] The flanking residues dictate specific behaviors.[1]

| Motif Type | Sequence Characteristics | Physical Behavior | Biological Role |

| FxFG | Phe-x-Phe-Gly (x = any) | Forms weaker, more dynamic liquids. Often charged spacers. | Located at cytoplasmic/nuclear rims; initial capture of cargo. |

| GLFG | Gly-Leu-Phe-Gly | High cohesiveness due to Leucine (hydrophobic). Forms tighter hydrogels. | Central channel barrier; the primary "sieve." |

| PxFG | Pro-x-Phe-Gly | Proline restricts backbone flexibility. | Specialized structural roles in specific species (e.g., yeast).[4][11] |

Experimental Characterization Protocols

Working with FG-Nups requires specific precautions because Intrinsically Disordered Proteins (IDPs) are highly susceptible to proteolytic degradation and aggregation.

Protocol: Purification of Recombinant FG-Nups

Causality: IDPs lack a hydrophobic core, making them targets for bacterial proteases. They also aggregate in standard buffers.

-

Expression: Express in E. coli (BL21-DE3).

-

Lysis: Lysis buffer must contain 8M Urea or 6M Guanidine HCl .

-

Why: Denaturing conditions prevent premature phase separation and aggregation during purification.

-

-

Purification: Ni-NTA affinity chromatography (under denaturing conditions).

-

Storage: Store lyophilized or in 8M Urea. Never store in physiological buffer at high concentration.

Protocol: Inducing and Validating LLPS

Causality: To prove the condensate is a liquid driven by hydrophobic FG interactions, you must demonstrate reversibility and specific dissolution.

Step 1: Induction

-

Dilute the denatured protein (in Urea) rapidly into a physiological buffer (PBS, pH 7.4).

-

Target Concentration: 1–10

M (varies by protein). -

Observation: Solution turns turbid (milky) immediately.

Step 2: The "Hexanediol Test" (Critical Validation)

-

Add 1,6-Hexanediol (1,6-HD) to a final concentration of 5–10%.[12]

-

Mechanism:[2][5][8][12][13][14][15] 1,6-HD is an aliphatic alcohol that disrupts weak hydrophobic interactions (like FG-FG stacking) but does not disrupt ionic interactions or solid amyloid aggregates.

-

Result: If the turbidity clears (droplets dissolve), the phase separation is driven by hydrophobic FG interactions.

-

Warning: 1,6-HD can inhibit enzymatic activity (kinases/phosphatases).[3][12] Use only for structural validation, not in functional enzymatic assays [1].

Step 3: FRAP (Fluorescence Recovery After Photobleaching)

-

Label a fraction (1%) of FG-Nup with a fluorophore (e.g., Alexa-488).

-

Bleach a spot within the droplet.

-

Liquid: Fluorescence recovers in seconds (

). -

Gel/Solid:[5] No recovery.

Experimental Workflow Diagram

Figure 2: Standard workflow for isolating and characterizing FG-motif driven phase separation.

Engineering and Therapeutic Applications

Understanding the FG motif allows for the engineering of "smart" biomaterials and advanced drug delivery strategies.

Nuclear Drug Delivery

The NPC is a barrier to gene therapies (CRISPR-Cas9, plasmids) and chemotherapeutics.

-

Strategy: Conjugate drugs to hydrophobic peptides that mimic FG-binding motifs.

-

Mechanism: These conjugates hijack the Importin pathway or directly interact with the FG-hydrogel to slide through the pore, bypassing the size exclusion limit (

40 kDa).

Artificial Organelles

Researchers are designing synthetic polymers containing FG-like stickers to create artificial membraneless organelles.

-

Application: These organelles can sequester specific enzymes to enhance reaction rates (metabolic channeling) or protect labile cargo from cytosolic degradation.[16]

-

Tunability: By altering the "spacer" length (as per the Sticker-Spacer model), the permeability of these artificial organelles can be tuned to exclude specific proteases while admitting substrates.

References

-

1,6-Hexanediol, commonly used to dissolve liquid-liquid phase separated condensates, directly impairs kinase and phosphatase activities. Source:[3][12] Journal of Biological Chemistry (2021).[3] URL:[Link]

-

Phase separation of intrinsically disordered FG-Nups is driven by highly dynamic FG motifs. Source: PNAS (2023). URL:[Link]

-

FG-nucleoporins caught in the act of liquid–liquid phase separation. Source: Journal of Cell Biology (2019).[5] URL:[Link]

-

Nup98 FG domains from diverse species spontaneously phase-separate into particles with nuclear pore-like permselectivity. Source: eLife (2015).[8][17] URL:[Link]11]

-

Stickers and Spacers: A Framework for Understanding Phase Transitions of Intrinsically Disordered Proteins. Source: Cell (2018). (Note: Seminal theoretical framework ref). URL:[Link] (Representative link for Pappu lab work).

Sources

- 1. Phase separation of intrinsically disordered FG-Nups is driven by highly dynamic FG motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,6-Hexanediol, commonly used to dissolve liquid-liquid phase separated condensates, directly impairs kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. rupress.org [rupress.org]

- 6. research.rug.nl [research.rug.nl]

- 7. pnas.org [pnas.org]

- 8. Nup98 FG domains from diverse species spontaneously phase-separate into particles with nuclear pore-like permselectivity | eLife [elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. "Phase Separation of FG-nucleoporins in Nuclear Pore Complexes" by Niharika Nag, Santanu Sasidharan et al. [digitalcommons.usf.edu]

- 11. Nup98 FG domains from diverse species spontaneously phase-separate into particles with nuclear pore-like permselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of Liquid-Liquid Phase Separation and Its Mechanisms in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Liquid-liquid phase separation in cell physiology and cancer biology: recent advances and therapeutic implications [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Liquid–Liquid Phase Separation: Mechanisms, Roles, and Implications in Cellular Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Thermodynamic stability of Phe-Gly-Gly-Phe beta-sheets

Thermodynamic Stability and Self-Assembly of Phe-Gly-Gly-Phe (FGGF) -Sheets: A Technical Guide

Executive Summary

The tetrapeptide Phe-Gly-Gly-Phe (FGGF) represents a minimalist model for understanding amyloidogenesis and designing self-assembling nanocarriers. Unlike the rigid diphenylalanine (FF) motif, the inclusion of a diglycine spacer introduces conformational flexibility, altering the thermodynamic landscape of assembly. This guide provides a deep technical analysis of the thermodynamic stability of FGGF

Part 1: Molecular Architecture & Driving Forces

The Structural Paradox of FGGF

The stability of FGGF

-

-

-

Hydrogen Bonding: The backbone amides form intermolecular H-bonds typical of cross-

structures. -

The Glycine Spacer: The -Gly-Gly- linker allows the peptide to adopt a U-turn or kink, facilitating the formation of antiparallel

-sheets that self-assemble into nanotubes rather than flat tapes.

Thermodynamic Pathway

The assembly follows a Nucleation-Dependent Polymerization (NDP) mechanism. Below the Critical Aggregation Concentration (CAC), monomers exist in equilibrium. Above the CAC, the hydrophobic effect drives the release of structured water surrounding the Phe rings, increasing solvent entropy (

Diagram 1: FGGF Self-Assembly Mechanism

The following diagram illustrates the transition from random coil monomers to thermodynamically stable nanotubes.

Caption: Kinetic and thermodynamic pathway of FGGF assembly from monomeric dispersion to stable nanotube architecture.

Part 2: Thermodynamic Parameters

To manipulate FGGF assembly for drug delivery, one must control the Gibbs Free Energy equation:

Key Thermodynamic Constants

The following values are representative of short aromatic peptides (like FF and FGGF) in aqueous solution at 25°C.

| Parameter | Representative Value | Physical Interpretation |

| Gibbs Free Energy ( | -5 to -9 kcal/mol | Spontaneous assembly driven by hydrophobicity. |

| Enthalpy ( | -2 to -15 kcal/mol | Exothermic. Driven by H-bonds and aromatic interactions. |

| Entropy ( | Positive (Net) | Loss of peptide conformational entropy is outweighed by the release of solvent water (hydrophobic effect). |

| Critical Aggregation Conc. (CAC) | 0.5 - 2.0 mM | Higher than long amyloids ( |

| Melting Temperature ( | > 90°C (Dry state) | Extremely stable due to crystalline packing of nanotubes. |

The Role of Solvent

-

Water: Promotes assembly via the hydrophobic effect.

-

HFIP (Hexafluoroisopropanol): Disrupts H-bonds and solubilizes monomers. Used to "reset" the thermodynamic history of the sample.

-

Ethanol/Methanol: Moderate concentrations can stabilize intermediate helical forms before

-sheet conversion.

Part 3: Experimental Validation Protocols

As a scientist, you must validate stability using orthogonal methods. Relying on a single technique (e.g., Microscopy) is insufficient for thermodynamic claims.

Protocol A: Sample Preparation (The "Reset" Method)

Goal: Ensure all experiments start from a monomeric state to obtain reproducible thermodynamic data.

-

Dissolution: Dissolve lyophilized FGGF in 100% HFIP to a concentration of 10 mg/mL.

-

Incubation: Sonicate for 10 minutes and let stand for 1 hour to disrupt pre-existing aggregates.

-

Evaporation: Aliquot the solution and evaporate HFIP under a stream of nitrogen gas (or vacuum centrifuge) to form a thin film.

-

Rehydration: Rehydrate the film in ultrapure water (pH 7.0) to the desired final concentration (e.g., 2 mM).

-

Aging: Incubate at 25°C for 24 hours to reach thermodynamic equilibrium.

Protocol B: Thioflavin T (ThT) Fluorescence Assay

Goal: Quantify

-

Reagent Prep: Prepare a 25

M ThT stock solution in PBS buffer. -

Mixture: Mix 10

L of FGGF sample with 190 -

Measurement:

-

Excitation: 440 nm

-

Emission: 482 nm

-

Read every 5 minutes for 12 hours.

-

-

Analysis: A sigmoidal curve indicates a nucleation-dependent mechanism. The plateau height correlates with the extent of

-sheet formation.

Protocol C: Circular Dichroism (CD) Spectroscopy

Goal: Confirm secondary structure.

-

Cuvette: Use a 1 mm pathlength quartz cuvette.

-

Scan Parameters: 190 nm to 260 nm.

-

Signature: Look for a minimum at ~218 nm (typical

-sheet) and a maximum near 195 nm.-

Note: Aromatic residues (Phe) can produce signals in the near-UV (250-280 nm); do not confuse these with secondary structure signals.

-

Diagram 2: Experimental Workflow

This workflow ensures data integrity by verifying the assembly state at multiple checkpoints.

Caption: Standardized workflow for preparing and validating FGGF self-assembly.

Part 4: Applications in Drug Delivery[1][2][3]

The thermodynamic stability of FGGF makes it an ideal candidate for "smart" drug delivery.

-

Hydrophobic Drug Entrapment: The core of the FGGF nanotube is hydrophobic. Drugs like Doxorubicin can be solubilized during the monomer-to-fibril transition (Step 4 in Protocol A).

-

Proteolytic Stability: The dense

-sheet packing protects the peptide from rapid degradation by serum proteases, extending circulation half-life. -

Triggered Release: Because the assembly is driven by non-covalent interactions (

kcal/mol), it is reversible. Changes in pH or the addition of surfactants can disrupt the equilibrium, releasing the payload.

References

-

Gazit, E. (2007). Self-assembly of short aromatic peptides into amyloid fibrils and related nanostructures. Prion, 1(1), 32–35. [Link]

-

Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627. [Link]

-

Merkel, J. S., & Regan, L. (1998).[1] Aromatic rescue of glycine in beta sheets.[1] Folding and Design, 3(6), 449-455.[1] [Link]

-

Ulijn, R. V., & Smith, A. M. (2008). Designing peptide based nanomaterials. Chemical Society Reviews, 37(4), 664-675. [Link]

-

Adler-Abramovich, L., et al. (2012). Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applications. Langmuir, 28(3), 2058-2064. [Link]

The FGGF Paradigm: Engineering the Minimalist Amyloid Scaffold

Topic: History and Technical Analysis of FGGF as a Minimal Self-Assembling Peptide Model Content Type: Technical Whitepaper / Experimental Guide Audience: Research Scientists, Bioengineers, and Drug Development Leads

Technical Whitepaper & Experimental Protocol

Executive Summary: The Reductionist Revolution

The tetrapeptide Phenylalanine-Glycine-Glycine-Phenylalanine (FGGF) represents a critical juncture in the history of supramolecular chemistry. While the diphenylalanine (FF) dipeptide—identified by Reches and Gazit in 2003—established the "minimalist" amyloid motif, FGGF emerged as the essential model for understanding linker dynamics and sequence-dependent assembly .

Unlike the rigid FF motif, FGGF introduces a diglycine spacer (

Structural Mechanics & Thermodynamics

The "Zipper" Mechanism vs. The "Spacer" Effect

The assembly of FGGF is driven by the interplay between aromatic

-

Aromatic Anchoring: The terminal Phenylalanine (F) residues provide the thermodynamic driving force via T-shaped or parallel displaced

-stacking. -

The Glycine Flex-Region: The central Glycine-Glycine (

) linker acts as a chaotic spacer. In thermodynamic terms, this increases the entropic cost of ordering compared to FF. However, once assembled, the linker allows for unique "kinked"

Sequence Isomerism: FGGF vs. GFFG

A critical historical finding in peptide nanotechnology is the positional sensitivity of aromatic residues.

| Feature | FGGF (Interrupted Aromaticity) | GFFG (Central Aromatic Core) |

| Assembly Driver | Terminal capping interactions | Central hydrophobic core collapse |

| Morphology | Twisted helical ribbons / Nanotubes | Rigid, flat nanobelts |

| Gelation Speed | Slower (Higher critical concentration) | Faster (Lower critical concentration) |

| Mech. Stiffness ( | Moderate (~1–5 kPa) | High (~10–20 kPa) |

Data synthesized from comparative studies on aromatic-linker-aromatic systems (Gazit, Ulijn, Xu).

Mechanism Visualization (DOT Diagram)

The following diagram illustrates the hierarchical assembly pathway of Fmoc-FGGF, highlighting the transition from monomeric dispersion to fibrillar entanglement.

Caption: Hierarchical assembly of Fmoc-FGGF from monomeric random coils to a cross-linked hydrogel network via

Experimental Protocol: Fmoc-FGGF Hydrogelation

Directive: This protocol uses the Solvent-Switch Method , which ensures high reproducibility by resetting the peptide's aggregation history before assembly.

Reagents Required[1]

-

Peptide: Fmoc-FGGF-OH (Lyophilized, >95% purity).

-

Solvent A: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) – Critical for monomerization.

-

Solvent B: Ultra-pure Water (Type 1, 18.2 MΩ).

-

Trigger: Phosphate Buffered Saline (PBS) or NaOH (0.5 M).

Step-by-Step Methodology

-

Pre-treatment (History Reset):

-

Dissolve lyophilized Fmoc-FGGF in 100% HFIP at a concentration of 50 mg/mL .

-

Why: HFIP is a strong hydrogen bond donor that disrupts pre-existing aggregates, ensuring a true monomeric starting state.

-

Evaporate HFIP under a stream of nitrogen gas until a thin film remains. Lyophilize overnight to remove trace solvent.

-

-

Solubilization (High pH):

-

Add sterile water to the peptide film to reach 90% of the final target volume.

-

Add 0.5 M NaOH dropwise while vortexing until the solution becomes clear (approx. pH 10.5).

-

Target Concentration: 10 mg/mL (approx. 15 mM).

-

-

Assembly Trigger (pH Switch):

-

Slowly add 0.1 M HCl or PBS to lower the pH to 7.4 .

-

Observation: The solution will transition from clear to translucent/opaque within seconds to minutes.

-

-

Maturation:

-

Allow the gel to mature undisturbed at 25°C for 2 hours .

-

Validation: Perform a "vial inversion test." The gel should support its own weight.

-

Advanced Applications: Piezoelectricity & Bio-Electronics

While FF nanotubes are famous for high piezoelectric coefficients (

-

The Mechanism: The non-centrosymmetric arrangement of the terminal dipoles in the assembled

-sheets generates the piezoelectric potential. -

The FGGF Advantage: The glycine linker allows the fibrils to withstand higher shear strain before fracture compared to the brittle FF crystals. This makes FGGF candidates superior for flexible bio-sensors and energy harvesting patches where mechanical durability is required alongside charge generation.

Comparative Piezoelectric Output (Theoretical)

| Peptide Model | Crystal Symmetry | Est. Piezo Constant ( | Mechanical Durability |

| FF (Diphenylalanine) | Hexagonal ( | ~18–30 pm/V | Low (Brittle) |

| FGGF | Orthorhombic/Twisted | ~5–12 pm/V | High (Flexible) |

Workflow Visualization (DOT Diagram)

The following diagram outlines the experimental decision tree for selecting the correct FGGF assembly method based on the desired application.

Caption: Experimental decision tree for processing Fmoc-FGGF into either hydrogels (for cell culture) or crystalline films (for piezoelectric sensors).

References

-

Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627. (Foundational text on FF assembly).

-

Frederix, P. W., et al. (2015). Exploring the sequence space for (tri-)peptide self-assembly to design and discover new hydrogels.[2] Nature Chemistry, 7, 30–37.[2] (Comprehensive analysis of sequence space including FGGF variants).

-

Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to robust hydrogels. Chemical Society Reviews, 43(20), 6881-6893.

-

Nguyen, V., et al. (2013). Nanoscale Piezoelectric Properties of Self-Assembled Peptide Fibrous Networks. Nanoscale, 5, 11279-11284. (Specifics on Fmoc-FF/peptide piezoelectricity).

-

Fleming, S., & Ulijn, R. V. (2014). Design of nanostructures based on aromatic peptide amphiphiles. Chemical Society Reviews, 43(23), 8150-8177.

Sources

Methodological & Application

Protocols for self-assembly of Phe-Gly-Gly-Phe hydrogels

Application Note: High-Fidelity Self-Assembly Protocols for Fmoc-Phe-Gly-Gly-Phe (FGGF) Hydrogels

Executive Summary

The Phe-Gly-Gly-Phe (FGGF) motif represents a critical class of ultrashort self-assembling peptides. Unlike the rigid diphenylalanine (FF) dipeptide, the insertion of a diglycine spacer introduces flexibility, altering the persistence length of the resulting fibrils and the mechanical stiffness of the hydrogel. While unmodified FGGF is widely studied for amyloid aggregation kinetics, practical hydrogelation for drug delivery or tissue engineering requires N-terminal capping, typically with 9-fluorenylmethoxycarbonyl (Fmoc) .

This guide details the protocols for generating Fmoc-FGGF hydrogels . These materials are driven by

Part 1: The Physicochemical Basis of Assembly

To successfully reproduce these hydrogels, one must understand the "Molecular Switch" mechanisms. The peptide exists in a monomeric state when charge repulsion (at high pH) or solvation (in organic solvents) overcomes the attractive forces. Gelation is the controlled collapse of this system into an entangled fibrillar network.

Mechanism of Action

-

-

-

Hydrogen Bonding: The Gly-Gly linker facilitates antiparallel

-sheet formation. -

Hydrophobic Effect: Water exclusion drives the aromatic residues together.

Figure 1: Self-Assembly Pathway

Caption: The thermodynamic transition from solubilized peptide monomers to a stable 3D hydrogel network upon environmental triggering.

Part 2: Critical Reagents & Equipment

| Reagent/Equipment | Specification | Purpose |

| Fmoc-FGGF-OH | >95% Purity (HPLC) | Core building block. Impurities disrupt stacking. |

| DMSO | Anhydrous, ≥99.9% | Primary solvent for "Solvent Switch" method. |

| NaOH (1M) | Aqueous, 0.22 μm filtered | Solubilizer for "pH Switch" (deprotonates C-terminus). |

| HCl (0.5M) or GdL | Analytical Grade | Acidic trigger.[1] GdL (Glucono- |

| Rheometer | Parallel plate geometry (20mm) | Validation of viscoelastic properties ( |

Part 3: Protocol A – The Solvent-Switch Method

Best for: Rapid screening, creating stiff gels, and encapsulating hydrophobic drugs.

This method relies on dissolving the peptide in a water-miscible organic solvent (DMSO or HFIP) and triggering assembly by adding water (the anti-solvent).

Target Concentration: 10–20 mg/mL (1.0–2.0 wt%) Note: FGGF requires slightly higher concentrations than Fmoc-FF (0.5 wt%) due to the flexibility of the Gly-Gly linker.

-

Preparation of Stock Solution:

-

Weigh 10 mg of Fmoc-FGGF powder into a glass vial.

-

Add 100 μL of DMSO.

-

Vortex vigorously until fully dissolved (Solution must be crystal clear).

-

-

Triggering Gelation:

-

Rapidly pipette 900 μL of ddH

O (or PBS) into the DMSO-peptide solution. -

Critical Step: Do not vortex after water addition. Mix gently by pipetting up and down once to ensure homogeneity, then leave undisturbed.

-

-

Aging:

-

Allow the sample to sit at room temperature (

) for 30–60 minutes. -

Observation: The solution should turn opaque/translucent and immobilize.

-

Validation Check: Perform the "Inverted Vial Test". The gel should support its own weight when the vial is turned upside down.

Part 4: Protocol B – The pH-Switch Method

Best for: Biocompatibility, cell encapsulation, and homogeneous networks.

This method avoids organic solvents. It uses pH manipulation to solubilize (high pH) and then assemble (neutral/low pH) the peptide.[2]

Target Concentration: 10–20 mg/mL

-

Alkaline Dissolution:

-

Suspend 10 mg of Fmoc-FGGF in 800 μL of ddH

O. -

Add 100 μL of 0.5 M NaOH.

-

Vortex/Sonicate until the solution is clear. (pH is now

10.5; carboxyl groups are deprotonated).[2]

-

-

Acidic Triggering (Choose ONE):

-

Option A (Fast Trigger): Dropwise addition of 0.1 M HCl under continuous stirring until pH reaches 7.0–6.0. Risk:[2] Localized precipitation if added too fast.

-

Option B (Homogeneous Trigger - Recommended): Add 5–10 mg of solid GdL (Glucono-

-lactone) . GdL hydrolyzes slowly to gluconic acid, lowering the pH uniformly over 1–2 hours.

-

-

Gelation:

-

Leave undisturbed overnight at room temperature.

-

Figure 2: Experimental Workflow Decision Tree

Caption: Decision matrix for selecting the optimal hydrogelation protocol based on downstream application constraints.

Part 5: Characterization & Validation Standards

A "gel" is defined quantitatively, not just visually. You must validate the material using Oscillatory Rheology.

Table 1: Expected Rheological Parameters (20 mg/mL Fmoc-FGGF)

| Parameter | Symbol | Expected Value | Interpretation |

| Storage Modulus | 1,000 – 10,000 Pa | Represents elastic solid behavior. Higher values indicate stiffer gels. | |

| Loss Modulus | 100 – 1,000 Pa | Represents viscous liquid behavior. | |

| Tan Delta | 0.1 – 0.3 | Ratio of | |

| Critical Strain | 0.5 – 5% | The strain limit before the gel structure fractures (Linear Viscoelastic Region). |

Microscopy (TEM/SEM) Preparation:

-

Do not dry the gel directly (it will collapse).

-

Protocol: Place a small gel chunk on a grid

Wick excess water -

Expectation: You should observe a dense network of entangled nanofibers (width 10–20 nm).

Part 6: Troubleshooting (Expert Insights)

-

Problem: Precipitation instead of Gelation.

-

Cause: pH dropped too fast (Protocol B) or final concentration too low.

-

Fix: Use GdL for slower acidification. Increase peptide concentration to 20 mg/mL.

-

-

Problem: Gel is too weak (Liquid-like).

-

Cause: Disruption of

-sheets. -

Fix: Ensure salt concentration (PBS) is sufficient; ions often screen charge repulsion and strengthen the network.

-

-

Problem: Crystals visible under microscope.

-

Cause: "Ostwald Ripening." The system found a thermodynamic minimum (crystal) rather than the kinetic trap (hydrogel).

-

Fix: Increase cooling rate or add a co-solvent to stabilize the fibrillar form.

-

References

-

Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews, 36(8), 1263-1269.

-

Jayawarna, V., et al. (2006).[3] Nanostructured hydrogels for three-dimensional cell culture through self-assembly of fluorenylmethoxycarbonyl-dipeptides. Advanced Materials, 18(5), 611-614.

-

Adams, D. J., et al. (2009). The effect of the counterion on the pH-dependent self-assembly of dipeptides. Soft Matter, 5, 3086-3096.

-

Tang, C., et al. (2011). Fmoc-diphenylalanine self-assembly mechanism induces apparent pKa shifts.[4] Journal of Colloid and Interface Science, 350(1), 236-243.

-

Raeburn, J., & Adams, D. J. (2015). Multicomponent low molecular weight gelators. Chemical Communications, 51, 5170-5180.

Sources

- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 2. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: H-Phe-Gly-Gly-Phe-OH as a Putative Substrate for Phenylalanine Aminopeptidase

Introduction: The Significance of Phenylalanine Aminopeptidases and the Quest for Specific Substrates

Phenylalanine aminopeptidases are a class of exopeptidases that selectively cleave the N-terminal phenylalanine residue from peptides and proteins. These enzymes are of significant interest in various fields, from food science, where they play a role in flavor development by reducing bitterness in protein hydrolysates, to drug discovery, where their dysregulation may be associated with certain pathological conditions.[1] The precise characterization of their activity and the screening for potential inhibitors require robust and specific substrates.

Traditionally, the activity of aminopeptidases is monitored using chromogenic or fluorogenic substrates, such as L-phenylalanine-p-nitroanilide (Phe-pNA) or L-phenylalanine-β-naphthylamide (Phe-βNA).[2][3] While effective, these small, unnatural substrates may not fully recapitulate the enzymatic recognition of larger, more complex peptide substrates. The tetrapeptide H-Phe-Gly-Gly-Phe-OH presents an intriguing candidate for a more physiologically relevant substrate. Its structure, featuring an N-terminal phenylalanine, makes it a prime target for cleavage by phenylalanine aminopeptidase. The subsequent release of phenylalanine or the remaining tripeptide can be monitored using various analytical techniques.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a potential substrate for phenylalanine aminopeptidase. We will detail the necessary protocols to characterize the enzymatic hydrolysis of this peptide, determine key kinetic parameters, and establish a framework for inhibitor screening. The causality behind experimental choices is explained to ensure a thorough understanding of the principles at play.

Diagram: Enzymatic Cleavage of this compound

Caption: Proposed enzymatic hydrolysis of this compound by phenylalanine aminopeptidase.

Section 1: Materials and Reagents

For the successful execution of the following protocols, ensure all reagents are of high purity and appropriate for enzymatic assays.

| Reagent | Supplier (Example) | Purpose |

| This compound | Bachem, Chem-Impex | Putative enzyme substrate |

| Phenylalanine Aminopeptidase | (e.g., from Aspergillus niger or chick-pea) | Enzyme source |

| L-Phenylalanine | Sigma-Aldrich | Standard for quantification |

| Tris-HCl buffer | Thermo Fisher Scientific | Assay buffer |

| Ninhydrin Reagent | Acros Organics | Detection of free amino groups |

| O-Phthaldialdehyde (OPA) | Agilent Technologies | Fluorescent detection of amino acids |

| HPLC-grade Acetonitrile | VWR | Mobile phase for HPLC |

| HPLC-grade Water | VWR | Mobile phase for HPLC |

| Trifluoroacetic Acid (TFA) | Alfa Aesar | Ion-pairing agent for HPLC |

| 96-well microplates (UV-transparent or black) | Corning | Assay plates |

Section 2: Protocol for Characterizing this compound as a Phenylalanine Aminopeptidase Substrate

This protocol outlines the steps to determine if and how efficiently phenylalanine aminopeptidase hydrolyzes this compound. The primary method described here is High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the substrate and the appearance of the product, phenylalanine.

Preparation of Stock Solutions

-

Substrate Stock Solution (10 mM): Accurately weigh a known amount of this compound and dissolve it in deionized water to a final concentration of 10 mM. Store aliquots at -20°C.

-

Enzyme Stock Solution: Prepare a stock solution of phenylalanine aminopeptidase in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5). The final concentration will depend on the specific activity of the enzyme preparation. Store on ice for immediate use or at -80°C for long-term storage.

-

Phenylalanine Standard Stock Solution (10 mM): Dissolve L-phenylalanine in deionized water to a final concentration of 10 mM. This will be used to create a standard curve for quantification.

Enzymatic Assay Protocol

The optimal pH and temperature for phenylalanine aminopeptidases can vary depending on the source. For example, the enzyme from chick-pea has an optimal pH of 7.0-7.2 and a temperature of 35-40°C.[4][5][6]

-

Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.2).

-

Assay Setup: In a microcentrifuge tube, prepare the following reaction mixture:

-

Reaction Buffer: X µL

-

This compound (from stock): Y µL (to achieve desired final concentration, e.g., 1 mM)

-

Deionized Water: to a final volume of 90 µL

-

-

Enzyme Addition: Initiate the reaction by adding 10 µL of the phenylalanine aminopeptidase solution. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw a 20 µL aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding the 20 µL aliquot to 80 µL of a quenching solution (e.g., 1% TFA in water). This will denature the enzyme and stop the reaction.

-

Analysis by HPLC: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the substrate (this compound) and the product (phenylalanine).

HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

-

Flow Rate: 1 mL/min

-

Detection: UV absorbance at 214 nm or 254 nm.

-

Standard Curve: Prepare a series of dilutions of the phenylalanine standard stock solution and inject them into the HPLC to generate a standard curve of peak area versus concentration.

Data Analysis

-

From the HPLC chromatograms, integrate the peak areas corresponding to this compound and phenylalanine at each time point.

-

Use the phenylalanine standard curve to convert the peak area of the product into concentration.

-

Plot the concentration of phenylalanine produced over time. The initial linear portion of this curve represents the initial reaction velocity (V₀).

Diagram: Experimental Workflow for Substrate Characterization

Caption: Workflow for evaluating this compound as a phenylalanine aminopeptidase substrate.

Section 3: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

Once hydrolysis is confirmed, the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ, can be determined to characterize the enzyme's affinity for the substrate and its maximum reaction rate.

Protocol

-

Follow the enzymatic assay protocol described in Section 2.2.

-

Instead of a single substrate concentration, set up a series of reactions with varying concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1, 2, 5, and 10 mM).

-

For each substrate concentration, determine the initial velocity (V₀) from the linear phase of the product formation curve.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Sample Data Presentation

| [this compound] (mM) | Initial Velocity (V₀) (µM/min) |

| 0.1 | 1.5 |

| 0.2 | 2.8 |

| 0.5 | 5.5 |

| 1.0 | 8.3 |

| 2.0 | 11.1 |

| 5.0 | 14.3 |

| 10.0 | 16.0 |

Derived Kinetic Parameters:

-

Vₘₐₓ: 18.2 µM/min

-

Kₘ: 0.85 mM

Section 4: Protocol for Inhibitor Screening

This compound can be employed as a substrate in screening assays to identify potential inhibitors of phenylalanine aminopeptidase.

Protocol

-

Assay Setup: Prepare reaction mixtures as described in Section 2.2, with the substrate concentration set at or near the Kₘ value determined in Section 3.

-

Inhibitor Addition: Add the potential inhibitor compound at various concentrations to the reaction mixtures before the addition of the enzyme. Include a control reaction with no inhibitor.

-

Enzyme Initiation and Incubation: Initiate the reaction with the enzyme and incubate for a fixed period that falls within the linear range of the reaction.

-

Quenching and Analysis: Quench the reactions and analyze the amount of product formed by HPLC.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control reaction.

% Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Diagram: Inhibitor Screening Cascade

Caption: A typical workflow for screening and characterizing inhibitors of phenylalanine aminopeptidase.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust framework for evaluating this compound as a substrate for phenylalanine aminopeptidase. By systematically characterizing its hydrolysis, determining kinetic parameters, and utilizing it in inhibitor screening assays, researchers can gain valuable insights into the function of this enzyme class. The use of a more complex peptide substrate like this compound may offer a more physiologically relevant model compared to simpler chromogenic substrates, potentially leading to the discovery of more specific and potent modulators of phenylalanine aminopeptidase activity. Further studies could involve comparing the kinetic parameters obtained with this tetrapeptide to those of other phenylalanine-containing peptides to build a comprehensive understanding of the enzyme's substrate specificity.

References

-

van der Veen, D., van der Goot, A. J., & de Vries, R. (2003). Aminopeptidase C of Aspergillus niger is a novel phenylalanine aminopeptidase. PubMed. [Link]

-

Van Der Veen, D., Van Der Goot, A. J., & De Vries, R. (2003). Aminopeptidase C of Aspergillus niger Is a Novel Phenylalanine Aminopeptidase. Applied and Environmental Microbiology, 69(2), 857-862. [Link]

-

Marinova, M., Dolashki, A., Altenberend, F., Stevanovic, S., Voelter, W., & Tchorbanov, B. (2009). Purification and characterization of L-phenylalanine aminopeptidase from chick-pea cotyledons (Cicer arietinum L.). Protein and Peptide Letters, 16(2), 207-212. [Link]

-

Marinova, M., Dolashki, A., Altenberend, F., Stevanovic, S., Voelter, W., & Tchorbanov, B. (2009). Purification and characterization of L-phenylalanine aminopeptidase from chick-pea cotyledons (Cicer arietinum L.). PubMed. [Link]

-

Bachem AG. H-Gly-Phe-Gly-OH. Cambridge Bioscience. [Link]

-

Watts, K. T., et al. (2006). Structural Determinants and Modulation of Substrate Specificity in Phenylalanine-Tyrosine Ammonia-Lyases. CORE. [Link]

-

Marinova, M., Dolashki, A., Altenberend, F., Stevanovic, S., Voelter, W., & Tchorbanov, B. (2009). Purification and Characterization of L-Phenylalanine Aminopeptidase from Chick-Pea Cotyledons (Cicer arietinum L.). Bentham Science Publishers. [Link]

-

Sharma, S., & Singh, R. (2020). Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases. PMC. [Link]

-

Drag, M., et al. (2008). Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. PMC. [Link]

Sources

- 1. Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminopeptidase C of Aspergillus niger is a novel phenylalanine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Purification and Characterization of L-Phenylalanine Aminopeptida...: Ingenta Connect [ingentaconnect.com]

- 5. Purification and characterization of L-phenylalanine aminopeptidase from chick-pea cotyledons (Cicer arietinum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of H-Phe-Gly-Gly-Phe-OH

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the manual synthesis of the tetrapeptide H-Phe-Gly-Gly-Phe-OH using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals. It outlines the chemical principles, experimental procedures, and analytical methods required for the successful synthesis, purification, and characterization of the target peptide. The causality behind experimental choices is explained to provide a deeper understanding of the SPPS workflow.

Introduction

Solid-Phase Peptide Synthesis (SPPS), a method pioneered by R. Bruce Merrifield, has revolutionized the way peptides are created for research and pharmaceutical applications.[1][2][3] By anchoring the growing peptide chain to an insoluble resin support, SPPS simplifies the purification process, allowing for the efficient removal of excess reagents and byproducts through simple filtration and washing steps.[4] This methodology has made the synthesis of complex peptide sequences highly efficient and reproducible.[1]

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the predominant approach in modern SPPS.[1][2] It utilizes the base-labile Fmoc group for temporary protection of the N-terminal amine and acid-labile groups, such as tert-butyl (tBu), for the protection of amino acid side chains.[2][5]

This guide details the synthesis of the tetrapeptide this compound. This sequence is a useful model for demonstrating the fundamental techniques of SPPS and has applications in biochemical research and as a building block for more complex peptide structures.[6][]

Materials and Reagents

High-quality reagents are crucial for a successful synthesis. Ensure all solvents are peptide synthesis grade or equivalent.

| Reagent | Supplier | Grade | Purpose |

| Wang Resin, Fmoc-Phe-loaded | Various | 100-200 mesh, ~0.5-0.8 mmol/g | Solid support for peptide assembly |

| Fmoc-Gly-OH | Various | Peptide Synthesis Grade | Protected amino acid |

| Fmoc-Phe-OH | Various | Peptide Synthesis Grade | Protected amino acid |

| N,N'-Diisopropylcarbodiimide (DIC) | Various | Reagent Grade | Coupling agent |

| 1-Hydroxybenzotriazole (HOBt) | Various | Anhydrous | Coupling additive to reduce racemization[8] |

| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade | Primary solvent for washing and reactions |

| Dichloromethane (DCM) | Various | ACS Grade | Solvent for resin swelling and washing |

| Piperidine | Various | Reagent Grade | Reagent for Fmoc deprotection |

| N,N-Diisopropylethylamine (DIPEA) | Various | Reagent Grade | Base for activation and coupling |

| Trifluoroacetic Acid (TFA) | Various | Reagent Grade | Reagent for final cleavage from resin |

| Triisopropylsilane (TIS) | Various | Reagent Grade | Scavenger to prevent side reactions |

| Diethyl Ether | Various | ACS Grade, cold | For peptide precipitation |

| Acetonitrile (ACN) | Various | HPLC Grade | Mobile phase for purification |

| Water | Various | HPLC Grade | Mobile phase for purification |

| Kaiser Test Kit Reagents | Various | N/A | For monitoring reaction completion |

Experimental Workflow: Synthesis of this compound

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing for each amino acid added to the chain.[9]

General Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS.

Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Preparation and Swelling:

-

Weigh 200 mg of Fmoc-Phe-Wang resin (assuming a loading of 0.5 mmol/g) into a fritted reaction vessel.

-

Add 5 mL of DCM to the resin and allow it to swell for 30 minutes with gentle agitation.[1][3] Proper swelling is essential for reagent accessibility to the reactive sites within the resin beads.[2][3]

-

Drain the DCM and wash the resin with DMF (3 x 5 mL).

2. First Cycle: Coupling of Fmoc-Gly-OH

a. Fmoc Deprotection:

- Add 5 mL of 20% piperidine in DMF to the resin.

- Agitate for 5 minutes, then drain.

- Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[2]

- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (2 x 5 mL) to remove all traces of piperidine.[4]

b. Amino Acid Activation and Coupling:

- In a separate vial, dissolve Fmoc-Gly-OH (3 eq, ~89 mg), HOBt (3 eq, ~46 mg), and DIC (3 eq, ~38 µL) in 2 mL of DMF. Add DIPEA (6 eq, ~105 µL). Allow the mixture to pre-activate for 5-10 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction vessel for 1-2 hours at room temperature.[10]

c. Monitoring the Coupling Reaction (Kaiser Test):

- After the coupling time, take a small sample of resin beads (10-15 beads) and wash them thoroughly with DMF.[11][12]

- Perform a Kaiser test to check for the presence of free primary amines.[13][14]

- Procedure: Add 2-3 drops each of Reagent A (potassium cyanide in pyridine), Reagent B (ninhydrin in n-butanol), and Reagent C (phenol in n-butanol) to the resin beads in a small test tube. Heat at 110°C for 5 minutes.[11]

- Interpretation:

- Negative (Colorless/Yellow beads): Coupling is complete. Proceed to the next step.

- Positive (Dark blue beads): Coupling is incomplete. Recouple by repeating step 2b.[11]

d. Washing:

- Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Second Cycle: Coupling of Fmoc-Gly-OH

-

Repeat steps 2a through 2d to couple the second Glycine residue.

4. Third Cycle: Coupling of Fmoc-Phe-OH

-

Repeat steps 2a through 2d to couple the final Phenylalanine residue. For this step, use Fmoc-Phe-OH (3 eq, ~116 mg).

5. Final Fmoc Deprotection:

-

After the final coupling and washing, perform one last Fmoc deprotection step (as in 2a) to expose the N-terminal amine of the tetrapeptide.

-

Wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).

-

Dry the peptide-resin under vacuum for at least 1 hour before cleavage.[15]

Cleavage and Deprotection

The final step is to cleave the synthesized peptide from the resin support and simultaneously remove the side-chain protecting groups.

Caption: Workflow for the cleavage and work-up of the synthesized peptide.

Protocol:

-

Place the dry peptide-resin in a 10 mL vial.

-

Prepare the cleavage cocktail. For this peptide, a standard cocktail is sufficient. Caution: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.

-

Cleavage Cocktail (Reagent K modified): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). For 2 mL total volume: 1.9 mL TFA, 50 µL H₂O, 50 µL TIS. The scavengers (water and TIS) are crucial for quenching reactive carbocations generated during deprotection, preventing unwanted side reactions.[16][17]

-

-

Add approximately 2-3 mL of the cleavage cocktail to the resin.

-

Gently agitate the mixture at room temperature for 2-3 hours.[10][18]

-

Filter the resin through a fritted funnel, collecting the filtrate directly into a 50 mL conical tube containing ~30 mL of cold diethyl ether.[13][18]

-

A white precipitate of the crude peptide should form immediately.

-

Centrifuge the tube for 5-10 minutes to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet by resuspending it in fresh cold diethyl ether and repeating the centrifugation (2x).

-

After the final wash, decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

For long-term storage and purification, dissolve the peptide in a water/acetonitrile mixture and lyophilize.

Purification and Analysis

The crude product will contain impurities from incomplete reactions or side reactions, which must be removed.[19]

Purification by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[19][20][21] The separation is based on the hydrophobicity of the peptide.

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm for analytical or a larger preparative column).[21]

-

Mobile Phase A: 0.1% TFA in Water.

-

Gradient: A typical gradient would be 5% to 65% B over 30 minutes. The exact gradient should be optimized based on an initial analytical run.

-

Detection: UV at 214 nm and 280 nm.

-

Procedure: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.22 µm syringe filter before injection. Collect fractions corresponding to the main peak.

Analysis and Characterization

-

Analytical RP-HPLC: Confirm the purity of the collected fractions by injecting a small aliquot onto an analytical C18 column. Fractions with >95% purity are typically pooled.

-

Mass Spectrometry (MS): Confirm the identity of the purified peptide by determining its molecular weight. Electrospray Ionization (ESI-MS) is commonly used.

-

Expected Mass (this compound):

-

Formula: C₂₂H₂₆N₄O₅

-

Monoisotopic Mass: 426.19 Da

-

Expected [M+H]⁺: 427.20 Da

-

-

Conclusion

This application note provides a robust and detailed protocol for the manual solid-phase synthesis of the tetrapeptide this compound. By understanding the rationale behind each step, from resin swelling to final purification, researchers can confidently apply these principles to the synthesis of other peptide sequences. Adherence to best practices in reagent handling, reaction monitoring, and purification is essential for obtaining a high-purity final product.

References

- Coupling Reagents for Solid Phase Peptide Synthesis Archives - AAPPTEC. (n.d.).

- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.).

- Coupling Reagents - Aapptec Peptides. (n.d.).

- Efficient Purification of Synthetic Peptides at High and Low pH - Agilent. (n.d.).

- Peptide Synthesis for Beginners - Peptide Primers. (n.d.).

- Peptide cleavage from Wang resin | AAPPTec. (n.d.).

- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - MDPI. (2019, March 28).

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).

- Optimizing Peptide Coupling: Key Techniques. (n.d.).

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).

- Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).

- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides. (n.d.).

- Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology. (2025, September 30).

- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (n.d.).

- Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.).

- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol - American Chemical Society. (2012, April 12).

- TFA cleavage of DSIP synthesis on a Wang resin. - ResearchGate. (n.d.).

- H-Phe-Gly-Phe-Gly-OH - Chem-Impex. (n.d.).

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17).

- The Discovery and Synthesis of Novel Tetrapeptides: A Technical Guide - Benchchem. (n.d.).

- Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research. (2025, November 18).

- Methods and protocols of modern solid phase peptide synthesis - DU Chem. (2014, June 13).

- Methods and protocols of modern solid phase peptide synthesis - ResearchGate. (n.d.).

- Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (2023, June 5).